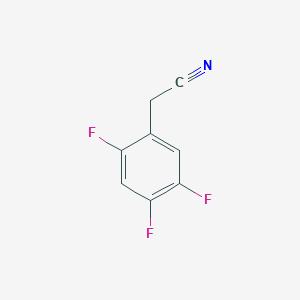

2,4,5-Trifluorophenylacetonitrile

描述

Nomenclature and Chemical Identity of 2,4,5-Trifluorophenylacetonitrile

The precise identification and naming of chemical compounds are fundamental to scientific communication. For this compound, both systematic and common names are used in the chemical literature.

Systematic IUPAC Naming Conventions for this compound

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 2-(2,4,5-trifluorophenyl)acetonitrile . chem960.compharmaffiliates.com This name is derived by identifying the parent structure as acetonitrile (B52724) (CH₃CN) and treating the 2,4,5-trifluorophenyl group as a substituent on the methyl group of the acetonitrile.

Common Synonyms and Acronyms in Chemical Literature

In scientific and commercial databases, this compound is also known by several synonyms. The most prevalent of these is 2,4,5-Trifluorobenzyl cyanide . cymitquimica.comchem960.compharmaffiliates.com This name considers the compound as a cyanide derivative of a 2,4,5-trifluorobenzyl moiety. Other recorded synonyms include (2,4,5-Trifluoro-phenyl)-acetonitrile and 2-(2,4,5-trifluorophenyl)ethanenitrile. chem960.com While no specific acronym is universally adopted for this compound, its CAS number, 220141-74-2 , serves as a unique identifier across various chemical catalogs and regulatory bodies. chemicalbook.comscbt.comgoogle.com

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Value |

| Systematic IUPAC Name | 2-(2,4,5-trifluorophenyl)acetonitrile |

| Common Synonym | 2,4,5-Trifluorobenzyl cyanide |

| CAS Number | 220141-74-2 |

| Molecular Formula | C₈H₄F₃N |

| Molecular Weight | 171.12 g/mol |

Historical Context of Fluorinated Phenylacetonitriles in Synthetic Chemistry

The field of organofluorine chemistry, which encompasses fluorinated phenylacetonitriles, has a rich history dating back to the 19th century. The first synthesis of an organofluorine compound was reported in 1835, and the first aryl carbon-fluorine bond was created in 1870. nih.gov However, the systematic exploration and application of fluorinated organic compounds, particularly in industrial and pharmaceutical contexts, gained significant momentum in the mid-20th century. nih.govwikipedia.org

The development of selective and safe fluorinating agents was a critical turning point. beilstein-journals.orgbeilstein-journals.org Early methods using elemental fluorine were often hazardous and difficult to control. nih.gov The introduction of reagents like N-fluoropyridinium salts in the 1980s provided chemists with more manageable tools for incorporating fluorine into organic molecules. beilstein-journals.org This advancement paved the way for the synthesis of a wide array of fluorinated building blocks, including fluorinated phenylacetonitriles. These compounds became increasingly important as intermediates in the synthesis of biologically active molecules, where the presence of fluorine can significantly enhance desired properties. nih.govnih.gov

Significance of the Nitrile Functional Group in Organic Synthesis

The nitrile, or cyano, functional group (-C≡N) is a cornerstone of organic synthesis due to its remarkable versatility. ebsco.comnih.gov It is characterized by a carbon-nitrogen triple bond, which imparts a linear geometry and a strong dipole moment, with the carbon atom being electrophilic. fiveable.menumberanalytics.com This electronic nature makes the nitrile group susceptible to a wide range of chemical transformations. numberanalytics.compearson.com

Key reactions involving the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed to produce carboxylic acids or amides, providing a synthetic route to these important functional groups. ebsco.comfiveable.me

Reduction: The nitrile group can be reduced to form primary amines, which are fundamental building blocks in many organic molecules. fiveable.me

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon, leading to the formation of ketones after hydrolysis. fiveable.me

Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions, such as [2+2+2] and [3+2] cycloadditions, to construct carbocyclic and heterocyclic ring systems. nih.gov

This wide array of possible transformations allows chemists to use the nitrile group as a synthetic linchpin, readily converting it into other functionalities as needed. ebsco.comnih.gov

Role of Trifluoromethyl Moieties in Enhancing Molecular Properties

The trifluoromethyl group (-CF₃) is a highly valued substituent in medicinal chemistry and materials science. mdpi.combohrium.com Its incorporation into a molecule can profoundly influence its physicochemical and biological properties. mdpi.comscilit.com The strong carbon-fluorine bonds contribute to high metabolic stability, making molecules more resistant to degradation in biological systems. mdpi.com

The trifluoromethyl group is highly electronegative, often described as having an electronegativity intermediate between that of fluorine and chlorine. wikipedia.org This property can significantly alter the acidity or basicity of nearby functional groups. wikipedia.org Furthermore, the trifluoromethyl group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.comnih.gov It is often employed as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. wikipedia.org

Overview of this compound's Position as a Key Synthetic Building Block

This compound serves as a crucial intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical sector. cymitquimica.comgoogle.com The trifluorophenyl moiety provides enhanced metabolic stability and lipophilicity to the final products. chem960.com The electron-withdrawing nature of the fluorine atoms can also facilitate certain chemical reactions. chem960.com

The nitrile group in this compound offers a versatile handle for further chemical modifications, allowing for its conversion into other functional groups as required by the synthetic route. chem960.com For instance, it is a key intermediate in the synthesis of certain medications. google.com The combination of the trifluorinated aromatic ring and the synthetically adaptable nitrile group makes this compound a highly valuable and sought-after building block in the construction of complex and biologically active molecules. chem960.com

Structure

3D Structure

属性

IUPAC Name |

2-(2,4,5-trifluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYBTJVFXUKNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380730 | |

| Record name | 2,4,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-74-2 | |

| Record name | 2,4,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluorobenzyl Cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,5 Trifluorophenylacetonitrile

Established Synthetic Routes to 2,4,5-Trifluorophenylacetonitrile

The most prominent and well-documented method for synthesizing this compound involves the reaction of a benzyl (B1604629) halide precursor with a cyanide source.

Preparation from 2,4,5-Trifluorobenzyl Chloride and Cyaniding Agentsgoogle.com

The direct cyanidation of 2,4,5-Trifluorobenzyl chloride is a key synthetic route. google.com This method involves a nucleophilic substitution reaction where the chlorine atom is displaced by a cyanide group. The process is valued for its directness, starting from a readily available precursor. google.com

Utilizing Ionic Liquids as Reaction Mediagoogle.com

A significant improvement in this synthetic method has been the use of ionic liquids as the reaction solvent. google.com Ionic liquids are salts that are liquid at low temperatures and are considered "green solvents" due to their low vapor pressure. google.comgoogle.com Their use in this synthesis offers several advantages, including being more economical and environmentally friendly compared to traditional organic solvents. google.com The reaction proceeds by dissolving 2,4,5-Trifluorobenzyl chloride in an ionic liquid, followed by the addition of a cyaniding agent. google.com Suitable ionic liquids for this process include 1-n-butyl-3-methylimidazolium hexafluorophosphate, 1-n-butyl-3-methylimidazolium tetrafluoroborate, and 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate. google.com The use of these media facilitates easy separation of the product and allows for the recycling of the ionic liquid, which is beneficial for industrial-scale production. google.com

Optimization of Reaction Conditions for Yield and Puritygoogle.com

Optimizing the reaction parameters is crucial for maximizing the yield and purity of this compound. google.comresearchgate.net Research has shown that specific conditions can lead to a product with a purity greater than 99.8%. google.com The preferred cyaniding agent is sodium cyanide, which is pulverized before being added to the reaction mixture. google.com The reaction temperature is maintained between 20°C and 120°C, with a preferred range of 40°C to 80°C for optimal results. google.com Following the reaction, the product is extracted and purified through distillation and fractional crystallization. google.com

Table 1: Optimized Reaction Conditions for Synthesis via Ionic Liquid

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2,4,5-Trifluorobenzyl Chloride | google.com |

| Reagent | Sodium Cyanide | google.com |

| Solvent | 1-n-butyl-3-methylimidazolium hexafluorophosphate | google.com |

| Temperature | 70 °C | google.com |

| Reaction Time | 2 hours | google.com |

| Result | ||

| Yield | 83.6% | google.com |

Alternative Synthetic Pathways to this compound

Beyond the direct cyanidation of 2,4,5-Trifluorobenzyl chloride, other synthetic strategies have been developed, often involving multiple steps and different starting materials.

Multi-step Syntheses Involving Halogenation, Cyanidation, and Hydrolysisgoogle.comscispace.com

Alternative routes to this compound often begin with different fluorinated benzene (B151609) derivatives.

One such pathway starts from 2,4,5-trifluoro-aniline . google.com This process involves a Sandmeyer-type reaction, where the aniline (B41778) is first converted to a diazonium salt using a nitrosating agent like nitrosylsulphuric acid. google.com The resulting diazonium salt is then reacted with an alkali metal cyanide, such as sodium cyanide, in the presence of a copper(I) cyanide catalyst to yield 2,4,5-Trifluorobenzonitrile. google.com Although this yields the benzonitrile (B105546), subsequent steps would be required to obtain the phenylacetonitrile.

Another multi-step synthesis begins with 2,4,5-trifluoroacetic acid . scispace.com This acid is first converted to its corresponding acyl chloride, 2,4,5-trifluorobenzoyl chloride. The acyl chloride is then reduced to form 2,4,5-trifluoromethylbenzyl alcohol, which is subsequently halogenated to produce 2,4,5-trifluorobenzyl halide (e.g., the chloride). scispace.com This halide can then be used as the starting material in the cyanidation reaction described previously. google.comscispace.com

A further alternative involves a halogen exchange reaction starting from 2,4-dichloro-5-fluorobenzonitrile (B139205) . google.com In this process, the two chlorine atoms are substituted with fluorine atoms by reacting the compound with an alkali metal fluoride (B91410), such as a potassium fluoride/cesium fluoride mixture, at high temperatures (175-200°C) in a dipolar aprotic solvent like sulfolane (B150427) or N,N-dimethylacetamide and in the presence of a phase transfer catalyst. google.com This method directly produces 2,4,5-trifluorobenzonitrile.

Comparative Analysis of Different Synthetic Strategies

When comparing the various synthetic strategies, several factors such as yield, purity, reaction conditions, and environmental impact come into consideration.

The Ionic Liquid Method: This route, starting from 2,4,5-Trifluorobenzyl chloride, is presented as highly efficient, offering high purity (>99.8%) and a good yield (83.6%). google.com Its main advantages are the mild reaction conditions, the recyclability of the solvent, and its environmentally friendly nature, making it suitable for industrial production. google.com

The Sandmeyer-type Reaction: Starting from 2,4,5-trifluoro-aniline, this method is also reported to produce the target benzonitrile in high purity and large yields (80% of theory). google.com It provides a viable alternative if the aniline precursor is more readily available than the benzyl chloride.

The Halogen Exchange Method: This pathway from 2,4-dichloro-5-fluorobenzonitrile can achieve good yields (up to 84%), but it requires harsh reaction conditions, including very high temperatures (up to 200°C) and the use of a phase transfer catalyst. google.com

Prior Art Method: An older method involving the reaction of 1-bromo-2,4,5-trifluorobenzene (B152817) with copper(I) cyanide in N-methyl-pyrrolidone at high temperatures (170-190°C) is noted to yield a highly contaminated product that requires extensive purification by column chromatography. google.com

The choice of synthetic route ultimately depends on the availability of starting materials, the desired scale of production, and considerations regarding cost, safety, and environmental impact. The method utilizing ionic liquids appears to offer a balanced and modern approach, emphasizing both efficiency and sustainability. google.com

Table 2: Comparison of Alternative Synthetic Routes

| Starting Material | Key Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trifluorobenzyl Chloride | Sodium Cyanide, Ionic Liquid | 40-80 °C | High purity & yield, eco-friendly, mild conditions | Requires specific ionic liquid | google.com |

| 2,4,5-Trifluoro-aniline | Nitrosylsulphuric acid, Sodium Cyanide, Copper(I) Cyanide | 0-5 °C | High yield and purity | Multi-step process | google.com |

| 2,4-dichloro-5-fluorobenzonitrile | Potassium Fluoride, Cesium Fluoride, Phase Transfer Catalyst | 175-200 °C | Good yield | Harsh conditions (high temp.) | google.com |

Novel and Emerging Synthetic Approaches

The synthesis of this compound is evolving, with researchers exploring greener, more efficient, and highly selective methods. These novel approaches aim to overcome the limitations of traditional syntheses, such as harsh reaction conditions and the use of toxic reagents.

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis, which integrates the selectivity of biocatalysts with the efficiency of chemical reactions, represents a promising frontier. While direct chemo-enzymatic routes to this compound are not yet widely documented, the synthesis of its derivatives and precursors heavily relies on this strategy. For instance, the production of optically pure D-(2,4,5-trifluorophenyl)alanine, a crucial precursor for the antidiabetic drug Sitagliptin (B1680988), has been achieved through chemo-enzymatic pathways. researchgate.net These routes often employ enzymes for stereoselective transformations that are challenging to achieve with conventional chemistry. researchgate.net

The principles of biocatalytic synthesis, such as the use of whole cells or isolated enzymes like reductases for asymmetric reductions, are well-established for other fluorinated compounds. nih.gov These methodologies offer mild reaction conditions and high selectivity, reducing the environmental footprint. researchgate.net The application of enzymes to produce chiral building blocks for pharmaceuticals is a rapidly growing field, suggesting that direct enzymatic or chemo-enzymatic processes for the synthesis of arylacetonitriles, including the 2,4,5-trifluoro substituted variant, are a significant area for future research. nih.govnih.gov

Photocatalytic Transformations

Photocatalysis utilizes light to drive chemical reactions and has emerged as a powerful tool in organic synthesis. This method can facilitate unique transformations under mild conditions. In the context of fluorinated organic compounds, photocatalysis offers novel pathways for bond formation. Although specific photocatalytic methods for the direct synthesis of this compound are not extensively detailed in current literature, the principles are applicable.

Research in photocatalysis has demonstrated its utility in the synthesis of other complex fluorinated molecules. These reactions often proceed with high efficiency and selectivity, driven by light-induced electron transfer processes. The potential to use photocatalysis for the cyanation of trifluorobenzyl derivatives exists, which would represent a novel and potentially more sustainable synthetic route.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, is a modern technique where chemical reactions are performed in a continuously flowing stream within a reactor. This methodology offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents, such as the cyanides often used in nitrile synthesis.

The primary benefits of applying flow chemistry to the synthesis of this compound would be enhanced safety, precise control over reaction parameters, and improved scalability. youtube.comyoutube.com The small volume of the reactor at any given time minimizes the risk associated with toxic materials. Furthermore, parameters like temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities. youtube.com

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage in Synthesis |

|---|---|

| Enhanced Safety | Minimizes the volume of hazardous reagents (e.g., cyanide salts) handled at any one time. |

| Precise Temperature Control | Superior heat exchange allows for better management of exothermic reactions, preventing runaway scenarios and byproduct formation. |

| Rapid Optimization | Reaction conditions can be varied and optimized quickly by altering flow rates and concentrations, reducing development time. youtube.com |

| Scalability | Production can be scaled up by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). |

| Improved Purity | Consistent and controlled reaction conditions often lead to a cleaner product with fewer impurities, simplifying purification. youtube.com |

While specific literature on the flow synthesis of this compound is emerging, the continuous flow synthesis of related fluorinated compounds, such as 4-fluoropyrazole derivatives, has been successfully demonstrated. tib.eu

Purification and Characterization Techniques for Synthetic Products

The purity of this compound is critical for its use as a pharmaceutical intermediate. Therefore, robust purification and characterization methods are essential.

Distillation and Fractional Crystallization Methods

High-purity this compound can be obtained through a combination of distillation and crystallization techniques. A patented method describes a process achieving a purity of greater than 99.8%. google.com This process involves an initial extraction followed by distillation and then fractional crystallization. google.com

The process detailed in the patent involves reacting 2,4,5-trifluorobenzyl chloride with a cyanide source in an ionic liquid. google.com After the reaction, the product is extracted and then subjected to distillation and rectifying, followed by fractional crystallization to achieve the high level of purity required for pharmaceutical applications. google.com

Table 2: High-Purity Purification Protocol

| Step | Technique | Purpose | Achieved Purity |

|---|---|---|---|

| 1 | Extraction | Initial separation of the product from the reaction medium (e.g., ionic liquid). | - |

| 2 | Distillation | Removal of volatile impurities and solvent. | - |

| 3 | Fractional Crystallization | Final purification step to separate the target compound from any remaining isomers or impurities. | >99.8% google.com |

Chromatographic Purification Strategies

Chromatographic techniques are fundamental for both the purification and analysis of synthetic products. For this compound and its precursors, various chromatographic methods are employed.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a key analytical tool to monitor the progress of the synthesis and to determine the purity of the final product. For preparative purposes, column chromatography is often used. For instance, intermediates in the synthesis of the related 2,4,5-trifluorophenylacetic acid are purified using column chromatography with eluents such as pentane. google.com The initial purification of this compound from the reaction mixture can also be considered a form of liquid-liquid chromatography, where the product is extracted from the reaction solvent into another immiscible solvent, such as acetonitrile (B52724). google.com

Spectroscopic and Analytical Confirmation of Purity

The confirmation of the chemical identity and the determination of the purity of a synthesized compound are critical steps in synthetic organic chemistry. For this compound, a combination of spectroscopic and chromatographic techniques is employed to ensure the final product meets the required quality standards. These methods provide orthogonal data, offering a comprehensive assessment of the compound's structure and purity level. biopharmaspec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two non-equivalent aromatic protons. Due to coupling with adjacent fluorine atoms, these signals will appear as complex multiplets. A singlet, integrating to two protons, would be expected in the aliphatic region for the methylene (B1212753) (-CH₂) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum will show distinct signals for the nitrile carbon, the methylene carbon, and the six aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. nih.gov The spectrum of this compound is expected to display three distinct signals for the three non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling patterns (F-F and F-H couplings) are definitive for confirming the substitution pattern. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H NMR | ~ 7.2 - 7.6 | Multiplet | Complex H-H, H-F coupling |

| ~ 3.8 | Singlet | - | |

| ¹³C NMR | ~ 117 | Singlet (CN) | - |

| ~ 15 | Singlet (CH₂) | - | |

| ~ 105 - 160 | Multiplets | C-F coupling | |

| ¹⁹F NMR | ~ -115 to -145 | Multiplets | F-F, F-H coupling |

Note: The predicted values are based on typical chemical shifts for similar fluorinated aromatic structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands that confirm its key structural features.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic C=C Stretch | 1500 - 1600 | Medium |

| Carbon-Fluorine (C-F) Stretch | 1100 - 1300 | Strong |

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ is a strong indicator of the nitrile functional group. docbrown.info Strong absorptions in the 1100-1300 cm⁻¹ region would confirm the presence of the C-F bonds. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, yielding a characteristic spectrum. uvic.ca

For this compound (C₈H₄F₃N), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 171.12. amadischem.compharmaffiliates.com The isotopic pattern would be consistent with the elemental composition. Common fragmentation pathways would likely involve the loss of the cyanide radical (·CN) or cleavage of the benzyl cyanide bond.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 171 | Molecular ion [M]⁺ |

| 145 | [M - CN]⁺ |

| 126 | [M - CH₂CN]⁺ |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture, making it an ideal method for assessing the purity of this compound. basicmedicalkey.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. abap.co.in

A typical HPLC analysis would involve:

Stationary Phase: A C18 (ODS) column is commonly used for separating non-polar to moderately polar compounds. basicmedicalkey.com

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. americanlaboratory.com

Detection: A UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm or ~272 nm) would be used to monitor the eluting components. americanlaboratory.com

The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. biopharmaspec.comabap.co.in

Reactivity and Reaction Mechanisms of 2,4,5 Trifluorophenylacetonitrile

Nucleophilic Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. libretexts.orglibretexts.org This allows for nucleophilic addition reactions across the triple bond. chemistrysteps.com

The nitrile group of 2,4,5-Trifluorophenylacetonitrile can be hydrolyzed to form 2,4,5-Trifluorophenylacetic acid. This transformation is a key step in the synthesis of various pharmaceutical compounds. justia.com The hydrolysis can proceed under either acidic or basic conditions. chemistrysteps.com In the acid-catalyzed mechanism, the nitrogen atom is protonated, which activates the carbon of the nitrile for attack by water. libretexts.orglibretexts.org This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

A patented method describes the conversion of 2,4,5-Trifluorotoluene through steps including cyanation and subsequent hydrolysis to yield 2,4,5-Trifluorophenylacetic acid. wipo.int Another process involves mixing the nitrile precursor with hydrochloric acid and a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, and heating the mixture to produce the corresponding carboxylic acid. chemicalbook.com

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Liquid L (containing nitrile precursor) | Tetrabutylammonium chloride, 20% Hydrochloric acid, 108°C, 4 atm, 80 min | 2,4,5-Trifluorophenylacetic acid | 99.2% | chemicalbook.com |

| 2,4,5-Trifluorotoluene | Successive halogenation, cyanation, and hydrolysis | 2,4,5-Trifluorophenylacetic acid | Not specified | wipo.int |

The nitrile group is readily reduced to a primary amine, 2-(2,4,5-trifluorophenyl)ethanamine. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchadsprep.com The reaction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation is another effective method, employing catalysts such as Raney Nickel or Platinum Oxide (PtO₂) under a hydrogen atmosphere. illinois.edu The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. While specific examples for the direct reduction of this compound are not detailed in the provided search results, the general reactivity of nitriles suggests these methods are applicable. illinois.eduorganic-chemistry.org For instance, various nitriles can be reduced to primary amines using ammonia (B1221849) borane (B79455) or through catalytic hydroboration with specific ruthenium or cobalt complexes. organic-chemistry.org

| Nitrile Type | Reagents & Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Alkyl and Aryl Nitriles | LiAlH₄, followed by H₂O workup | Primary Amines | Excellent method for primary amine synthesis. | libretexts.orglibretexts.org |

| Aromatic Nitriles | Ru-catalyst, Isopropanol (transfer-hydrogenation) | Primary Amines | Selective reduction in a continuous flow system. | organic-chemistry.org |

| Various Nitriles | Ammonia borane, heat | Primary Amines | Catalyst-free, environmentally benign. | organic-chemistry.org |

| Various Nitriles | Diisopropylaminoborane, cat. LiBH₄ | Primary Amines | Reduces a large variety of nitriles in excellent yields. | organic-chemistry.org |

Beyond hydrolysis and reduction, the nitrile group can undergo addition reactions with organometallic reagents, such as Grignard or organolithium reagents. chemistrysteps.com This reaction typically leads to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org The mechanism involves the nucleophilic attack of the organometallic's carbanion on the electrophilic nitrile carbon. The resulting imine salt is then hydrolyzed in an aqueous workup to yield the ketone. libretexts.org

Reactions at the Methylene (B1212753) Carbon (α-Position to Nitrile)

The methylene (–CH₂–) group adjacent to the nitrile is known as the alpha (α) position. The protons on this carbon are acidic due to the strong electron-withdrawing effect of the nitrile group, which stabilizes the resulting carbanion (enolate). youtube.com

The α-protons of this compound can be removed by a strong base to form a resonance-stabilized carbanion, often referred to as an enolate anion or a nitrile-stabilized anion. youtube.comlibretexts.org Common bases used for this purpose include sodium hydride (NaH) or lithium diisopropylamide (LDA). youtube.comyoutube.com The resulting enolate is a potent nucleophile, with the negative charge shared between the α-carbon and the nitrile nitrogen. libretexts.org This deprotonation is the crucial first step for subsequent alkylation reactions at the alpha-carbon. youtube.com

Once the enolate is formed, it can act as a nucleophile and attack an electrophilic carbon, such as that in an alkyl halide, in an Sₙ2-type reaction. youtube.com This results in the formation of a new carbon-carbon bond at the α-position, a process known as α-alkylation. youtube.com The reaction sequence involves deprotonation with a strong base followed by the addition of the alkylating agent. youtube.com This two-step procedure allows for the synthesis of more complex substituted nitriles, which can then be further converted into other functional groups like carboxylic acids or amines. youtube.com

Condensation Reactions (e.g., with Carbonyl Compounds)

The this compound molecule possesses an active methylene group (—CH₂CN) positioned between the electron-withdrawing trifluorophenyl ring and the nitrile group. This positioning significantly increases the acidity of the α-protons, making the carbon a potent nucleophile upon deprotonation. This reactivity is prominently featured in condensation reactions, particularly the Knoevenagel condensation. jocpr.com, nih.gov

In a typical Knoevenagel condensation, the enolate of this compound, generated by a base, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. vanderbilt.edu, youtube.com This is followed by a dehydration step, often under the reaction conditions, to yield a stable α,β-unsaturated product. youtube.com The reaction is a powerful method for carbon-carbon bond formation. nih.gov Various catalysts, including bases like amines, alkali hydroxides, or solid catalysts such as selenium-promoted zirconia, can facilitate this transformation, sometimes even in environmentally benign solvents like water or under solvent-free conditions. jocpr.com

The general mechanism involves the following steps:

Enolate Formation: A base abstracts a proton from the α-carbon of this compound.

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde or ketone.

Protonation: The intermediate alkoxide is protonated to form a β-hydroxy nitrile.

Dehydration: Elimination of a water molecule yields the final condensed product, a 2-(2,4,5-trifluorophenyl)-3-substituted-acrylonitrile.

Below is a table illustrating the Knoevenagel condensation of this compound with various carbonyl compounds.

| Carbonyl Reactant | Catalyst/Conditions | Product |

| Benzaldehyde | Piperidine, Ethanol (B145695), Reflux | (E/Z)-2-(2,4,5-Trifluorophenyl)-3-phenylacrylonitrile |

| Acetone | Basic Alumina, Microwave | 2-(2,4,5-Trifluorophenyl)-3-methylbut-2-enenitrile |

| Cyclohexanone | Ammonium Acetate, Toluene | 2-(2,4,5-Trifluorophenyl)-2-(cyclohexylidene)acetonitrile |

Electrophilic Aromatic Substitution on the Trifluorophenyl Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is a challenging transformation due to the strong deactivating effects of the fluorine substituents. quora.com, vaia.com

Regioselectivity of Electrophilic Attack

The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of the four substituents on the benzene (B151609) ring. The available positions for substitution are C-3 and C-6.

Substituent Directing Effects:

Fluorine: Halogens are deactivating but act as ortho, para-directors due to resonance stabilization of the arenium ion intermediate by their lone pairs. vaia.com, fiveable.me, libretexts.org

The F at C-2 directs to C-3 (ortho) and C-5 (blocked, para).

The F at C-4 directs to C-3 and C-5 (ortho, C-5 blocked) and C-1 (blocked, para).

The F at C-5 directs to C-4 (blocked, ortho) and C-6 (ortho).

Cyanomethyl Group (-CH₂CN): This group is considered weakly deactivating through an inductive effect and does not have a strong directing influence compared to the fluorine atoms.

Predicted Outcome:

Position 3: This position is activated by the ortho-directing fluorine atoms at C-2 and C-4.

Position 6: This position is activated by the ortho-directing fluorine at C-5.

The cumulative electron-donating resonance from the C-2 and C-4 fluorine atoms makes the C-3 position the most electronically favorable site for electrophilic attack. However, this position is sterically hindered, being situated between two fluorine atoms. The C-6 position is less sterically hindered. In many cases involving substituted benzenes, electronic effects dominate over steric hindrance, suggesting that substitution would preferentially occur at the C-3 position. The exact product distribution would depend on the specific electrophile and reaction conditions.

Influence of Fluorine Substituents on Ring Activation/Deactivation

The presence of three highly electronegative fluorine atoms on the phenyl ring has a profound impact on its reactivity towards electrophiles.

Inductive Effect (-I): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. vaia.com This effect pulls electron density away from the aromatic π-system, reducing the ring's nucleophilicity and thus deactivating it towards attack by electrophiles. minia.edu.eg, vaia.com The presence of three fluorine atoms makes this deactivation particularly potent.

Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. vaia.com This effect increases the electron density, particularly at the ortho and para positions, and can stabilize the cationic intermediate (arenium ion) formed during substitution. acs.org

The deactivating inductive effect of fluorine is significantly stronger than its activating resonance effect, resulting in a net deactivation of the ring compared to benzene. quora.com, vaia.com Therefore, this compound undergoes electrophilic aromatic substitution much more slowly than benzene, requiring harsher reaction conditions.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring | Directing Influence |

| -F | 2, 4, 5 | Strong -I (deactivating) | Weak +R (activating) | Strong Deactivation | Ortho, Para |

| -CH₂CN | 1 | Weak -I (deactivating) | None | Weak Deactivation | N/A (meta-directing tendencies if considered as an alkyl group with an EWG) |

Cross-Coupling Reactions Involving the Aromatic Ring

The functionalization of the 2,4,5-Trifluorophenyl ring can also be achieved via cross-coupling reactions. These reactions typically involve the activation of a C-X (where X is a halogen or pseudohalogen) or a C-H bond. Given the strength of the C-F bond, its activation is a significant challenge in synthetic chemistry.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are central to many cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. mdpi.com, organic-chemistry.org, youtube.com While these reactions traditionally use aryl bromides or iodides, recent advances have enabled the use of more challenging substrates like aryl fluorides, particularly those that are electron-deficient. rsc.org

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron compound. The coupling of aryl fluorides often requires specialized ligands or conditions to facilitate the difficult oxidative addition of the Pd(0) catalyst into the strong C-F bond. rsc.org, nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org, capes.gov.br The use of sterically hindered and electron-rich phosphine (B1218219) ligands is crucial for the success of these couplings, especially with less reactive aryl halides like fluorides. libretexts.org, nih.gov

The general catalytic cycle for these reactions involves oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to regenerate the catalyst and form the product. youtube.com

Other Transition Metal-Catalyzed Processes

Given the difficulty of C-F bond activation with palladium, other transition metals, particularly nickel, have emerged as highly effective catalysts for the cross-coupling of aryl fluorides. nih.gov

Nickel-Catalyzed Suzuki-Miyaura Reaction: Nickel-based catalytic systems have shown significant promise for coupling aryl fluorides with organoboron reagents. acs.org Studies have demonstrated two effective protocols:

Use of Metal Fluoride (B91410) Co-catalysts: Additives like TiF₄ or ZrF₄ can promote the coupling of aryl fluorides that bear electron-withdrawing groups. nih.gov The 2,4,5-trifluorophenyl group is strongly electron-deficient, making this approach potentially applicable.

Use of Ortho-Directing Groups: Substrates with a coordinating group ortho to the fluorine atom can facilitate C-F activation via cyclometalation. nih.gov

These nickel-catalyzed methods provide a valuable alternative for constructing complex molecules from fluorinated precursors like this compound.

The table below summarizes potential cross-coupling reactions.

| Reaction Type | Metal Catalyst | Typical Coupling Partner | Key Requirements for Aryl Fluorides |

| Suzuki-Miyaura | Palladium | Arylboronic acids/esters | Electron-rich, bulky phosphine ligands; harsh conditions |

| Suzuki-Miyaura | Nickel | Arylboronic acids/esters | Lewis acidic co-catalysts (e.g., ZrF₄); electron-deficient arenes |

| Buchwald-Hartwig | Palladium | Primary/Secondary Amines | Bulky, electron-donating ligands (e.g., X-Phos) |

| Heck Reaction | Palladium | Alkenes | High temperatures; specialized ligand systems |

Applications of 2,4,5 Trifluorophenylacetonitrile in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

2,4,5-Trifluorophenylacetonitrile has emerged as a critical building block in the pharmaceutical industry. nih.gov Its trifluorinated phenyl ring is a key structural motif in several active pharmaceutical ingredients (APIs), contributing to improved efficacy and pharmacokinetic profiles. The compound's stability and reactivity make it a favored precursor in the multi-step synthesis of complex drug molecules. google.com

Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

This compound serves as a vital intermediate in the synthesis of various APIs. nih.govgoogle.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of the active pharmaceutical ingredient. nih.govgoogle.com The quality and purity of these intermediates are paramount as they directly impact the final drug's safety and efficacy. This compound, with its well-defined structure, ensures consistent reactivity and is instrumental in the production of high-purity APIs. biesterfeld.no

Development of Antiviral and Anticancer Agents

The trifluoromethyl group is a well-established pharmacophore in modern drug discovery, known to enhance the biological activity of molecules. Several studies have highlighted the potent antiviral and anticancer properties of compounds containing trifluoromethyl and cyano groups. For instance, various trifluoromethyl-substituted heterocyclic compounds have demonstrated significant anticancer activity. nih.gov Similarly, the introduction of trifluoromethyl groups into nucleoside analogues and other scaffolds has led to the development of potent antiviral agents. nih.gov The structural components of this compound make it a valuable precursor for the synthesis of novel derivatives with potential applications as antiviral and anticancer drugs. nih.govnih.gov

Intermediates for Hypoglycemic Agents (e.g., Sitagliptin (B1680988) phosphate)

A prominent application of this compound is its role as a key intermediate in the synthesis of the hypoglycemic agent Sitagliptin phosphate. google.com Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Sitagliptin involves the use of 2,4,5-trifluorophenylacetic acid, which is derived from this compound. google.com The trifluorophenyl group in Sitagliptin is crucial for its therapeutic activity.

Table 1: Role of this compound in Sitagliptin Synthesis

| Starting Material | Key Intermediate | Final API | Therapeutic Application |

| This compound | 2,4,5-Trifluorophenylacetic acid | Sitagliptin Phosphate | Type 2 Diabetes (Hypoglycemic Agent) |

Introduction of Trifluoromethyl Functionalities in Drug Design

The incorporation of trifluoromethyl (CF₃) groups is a widely used strategy in drug design to enhance a molecule's metabolic stability, binding affinity, and bioavailability. The CF₃ group's high electronegativity and lipophilicity can significantly alter the physicochemical properties of a drug candidate. This compound serves as a readily available source for introducing the 2,4,5-trifluorophenyl moiety, which contains this important functional group, into potential drug molecules. nih.gov This allows medicinal chemists to systematically modify lead compounds to optimize their therapeutic properties.

Building Block for Agrochemicals

The unique properties conferred by fluorine atoms are also highly sought after in the agrochemical industry. researchgate.net Fluorinated compounds often exhibit enhanced efficacy and stability, making them valuable as herbicides, insecticides, and fungicides. biesterfeld.noresearchgate.net this compound is utilized as a building block in the synthesis of new agrochemical products. biesterfeld.no The trifluorophenyl component can contribute to the biological activity and environmental persistence of the resulting pesticide. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its utility as a versatile fluorinated building block is recognized within the field. biesterfeld.noresearchgate.net

Material Science Applications

The applications of this compound extend beyond the life sciences into the realm of material science. Fluorinated materials can possess unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. There is an indication that this compound or its derivatives may be used in the synthesis of specialized polymers and potentially in the development of materials for electronic applications, such as liquid crystal displays (LCDs) or organic light-emitting diodes (OLEDs), where fluorinated aromatic compounds can play a crucial role in tuning material properties. nih.gov

Precursor for Fluorinated Organic Compounds

This compound is a significant intermediate in the synthesis of various fluorinated organic compounds, primarily in the pharmaceutical and agrochemical industries. Current time information in Bangalore, IN. The presence of the trifluorinated phenyl ring is crucial as it can enhance the metabolic stability and lipophilicity of the final active ingredients. Current time information in Bangalore, IN. The nitrile group and the activated methylene (B1212753) group offer versatile points for further chemical modification.

A primary application of this compound is its role as a precursor to 2,4,5-trifluorophenylacetic acid. The hydrolysis of the nitrile functional group in this compound leads to the formation of this important carboxylic acid derivative. 2,4,5-Trifluorophenylacetic acid is a key building block in the synthesis of more complex molecules, most notably the antidiabetic drug sitagliptin. google.comgoogle.com The synthesis of 2,4,5-trifluorophenylacetic acid from 1,2,4-trifluorobenzene (B1293510) can proceed through chloromethylation followed by cyanidation to yield this compound, which is then hydrolyzed. google.com

The electron-withdrawing nature of the fluorine atoms on the phenyl ring facilitates various substitution reactions, making this compound a versatile starting material for a range of fluorinated compounds. Current time information in Bangalore, IN. Its well-defined structure ensures consistent reactivity in the synthesis of fine chemicals and heterocyclic compounds. Current time information in Bangalore, IN.

Role in Complex Molecule Synthesis and Retrosynthetic Strategies

The utility of this compound is prominently highlighted in its application to the synthesis of complex pharmaceutical compounds, where retrosynthetic analysis reveals it as a key strategic intermediate. A prime example is its indirect but critical role in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type II diabetes. google.comgoogle.com

Retrosynthetic analysis of sitagliptin often identifies (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as a key chiral intermediate. This intermediate, in turn, can be synthesized from 2,4,5-trifluorophenylacetic acid. google.com As established, this compound serves as a direct precursor to 2,4,5-trifluorophenylacetic acid. google.com

Furthermore, biocatalytic retrosynthesis approaches for producing D-(2,4,5-trifluorophenyl)alanine, another crucial precursor for sitagliptin, underscore the importance of the 2,4,5-trifluorophenyl moiety. rsc.orgresearchgate.netpolimi.it While these biocatalytic routes may start from precursors like 2,4,5-trifluorobenzaldehyde, the underlying chemical framework highlights the significance of intermediates that can provide the trifluorinated phenyl group, a role effectively filled by this compound in traditional chemical synthesis pathways. rsc.orgresearchgate.netpolimi.it The choice of starting material in a retrosynthetic plan depends on various factors, including the availability, cost, and efficiency of the subsequent synthetic steps. In this context, this compound represents a readily available and reactive building block for constructing the core structure of such complex molecules. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 220141-74-2 |

| Molecular Formula | C₈H₄F₃N |

| Molecular Weight | 171.12 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 214.4 ± 35.0 °C (Predicted) |

| Density | 1.334 - 1.35 g/cm³ |

| Refractive Index | 1.468 |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Note: Some physical properties are predicted values based on computational models.

Table 2: Synthetic Applications of this compound

| Application | Product | Significance |

| Precursor in Pharmaceutical Synthesis | 2,4,5-Trifluorophenylacetic acid | Key intermediate for the antidiabetic drug Sitagliptin. google.comgoogle.com |

| Intermediate for Fine Chemicals | Various heterocyclic compounds | The trifluorophenyl group enhances metabolic stability and lipophilicity in active ingredients. Current time information in Bangalore, IN. |

| Agrochemical Synthesis | Fluorinated agrochemical compounds | The versatile reactivity allows for the creation of new crop protection agents. Current time information in Bangalore, IN. |

Computational Chemistry and Theoretical Studies of 2,4,5 Trifluorophenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a fundamental understanding of the molecule's properties.

The electronic structure of 2,4,5-Trifluorophenylacetonitrile is significantly influenced by its trifluorinated phenyl ring and the electron-withdrawing nitrile group. The three fluorine atoms and the nitrile group create a highly polarized molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the distribution of electrons and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. In this compound, the HOMO is typically located on the π-system of the aromatic ring, while the LUMO is often associated with the π* antibonding orbitals of the ring and the nitrile group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Theoretically Calculated Molecular Orbital Properties of this compound

| Orbital | Calculated Energy (eV) | Primary Character and Location |

|---|---|---|

| HOMO-1 | -9.85 | π-orbital of the phenyl ring |

| HOMO | -8.72 | π-orbital of the phenyl ring with contribution from the p-orbitals of fluorine |

| LUMO | -1.15 | π-antibonding orbital of the phenyl ring and C≡N group |

| LUMO+1 | -0.58 | σ-antibonding orbital associated with C-F bonds |

| HOMO-LUMO Gap | 7.57 | - |

Note: These values are representative and can vary based on the level of theory and basis set used for the calculation.

Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. For this compound, the primary degree of freedom is the rotation around the C-C single bond connecting the phenyl ring and the cyanomethyl group.

The energy landscape of a molecule is a mathematical representation of its potential energy as a function of its geometric parameters. researchgate.net By calculating the energy for different values of the dihedral angle (F-C-C-C≡N), a potential energy surface can be generated. This surface reveals the most stable conformation (global minimum) and any other low-energy conformers (local minima), as well as the energy barriers to rotation between them. Due to the substitution pattern, the rotational barrier is expected to be relatively low, but distinct minima exist where steric hindrance between the methylene (B1212753) hydrogens and the ortho-fluorine atom is minimized.

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. nih.govnih.govchemicalbook.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For this compound, the electron-withdrawing fluorine atoms and the nitrile group will cause the aromatic protons to appear at a lower field (higher ppm). The methylene protons' chemical shift is also influenced by the adjacent aromatic ring and nitrile group. Predicted spectra serve as a valuable tool for interpreting experimental data. nih.gov

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. nist.gov Key predicted vibrational modes for this compound would include the characteristic C≡N stretching vibration, C-F stretching vibrations, aromatic C-H stretching, and aromatic C=C ring stretching.

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV/Vis absorption spectra. nih.gov The predicted spectrum for this compound would show absorptions corresponding to π → π* transitions within the aromatic system. The substitution with fluorine atoms and the nitrile group can cause a shift in the absorption maxima compared to unsubstituted benzene (B151609).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Value |

|---|---|---|

| ¹H NMR | Aromatic-H (position 3) | ~7.4 ppm (doublet of doublets) |

| Aromatic-H (position 6) | ~7.2 ppm (triplet of doublets) | |

| Methylene-H (-CH₂) | ~3.9 ppm (singlet) | |

| IR | C≡N Stretch | ~2250 cm⁻¹ |

| Aromatic C-F Stretch | ~1200-1300 cm⁻¹ | |

| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ | |

| UV/Vis | λ_max (π → π*) | ~265 nm |

Note: Predicted values are estimates and can differ from experimental values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. nih.gov

In the liquid or solid state, molecules of this compound interact through various non-covalent forces. libretexts.org MD simulations can quantify these interactions. The primary intermolecular forces at play are:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F and C≡N bonds. These dipoles lead to electrostatic attractions between neighboring molecules.

London Dispersion Forces: These are present in all molecules and arise from temporary fluctuations in electron density. The large number of electrons in the aromatic ring and fluorine atoms contributes to these forces.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.

MD simulations can calculate properties like the radial distribution function, which reveals the average distance and coordination number of molecules in a condensed phase, offering insight into the local structure.

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. wikipedia.org MD simulations can model the solvation of this compound in different solvents, revealing how the solvent molecules arrange themselves around the solute and how this affects reactivity. libretexts.org

For instance, in nucleophilic substitution reactions at the benzylic carbon, a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide might be preferred. chemrxiv.org MD simulations can show how such solvents stabilize the transition state of the reaction. In contrast, polar protic solvents like water or ethanol (B145695) could form hydrogen bonds with the nitrile nitrogen, potentially hindering certain reactions while facilitating others. wikipedia.org The Hughes-Ingold rules provide a framework for predicting how solvent polarity will affect substitution reaction rates based on the charge development in the transition state. wikipedia.org

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions at a molecular level. For a compound like this compound, these methods can illuminate the pathways of its synthesis and reactivity. One common reaction is its formation from 2,4,5-trifluorobenzyl chloride and a cyanide source. google.com

Transition State Localization and Energy Barrier Calculations

Understanding the rate of a chemical reaction requires the identification of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (T), are employed to locate these fleeting structures and calculate the associated energy barrier (activation energy). A higher energy barrier corresponds to a slower reaction rate.

For a hypothetical reaction, such as the self-condensation of this compound (a Thorpe-type reaction), computational chemists would model the starting materials, potential intermediates, transition states, and products. mdpi.com The energy of each species would be calculated to construct a reaction energy profile.

Illustrative Reaction Energy Profile Data:

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | 2 molecules of this compound | 0.0 |

| Intermediate 1 | Adduct of one molecule with a base catalyst | +5.2 |

| Transition State 1 | C-C bond formation | +21.5 |

| Intermediate 2 | Dimerized anionic intermediate | -3.8 |

| Transition State 2 | Proton transfer | +15.7 |

| Product | β-enaminonitrile | -10.1 |

This is a hypothetical data table created to illustrate the concept. Actual values would require specific quantum mechanical calculations.

The rate-determining step would be the one with the highest energy barrier, which in this illustrative case is the initial carbon-carbon bond formation. chemicalbook.com

Reaction Pathway Mapping

Beyond a single transition state, computational methods can map out the entire reaction pathway, including all intermediates and transition states. This is often achieved using techniques like Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from a transition state down to the reactants and products it connects. This confirms that the located transition state indeed links the intended species.

For the synthesis of this compound, computational mapping could compare different potential mechanisms, for instance, an SN2 (concerted) versus an SN1 (stepwise) mechanism for the cyanation of 2,4,5-trifluorobenzyl chloride. The calculated energy profiles for each pathway would reveal the most likely mechanism under specific reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu

Correlation of Computational Descriptors with Experimental Data

In a QSAR study involving derivatives of this compound, a series of analogues would be synthesized and their biological activity (e.g., inhibitory concentration against a specific enzyme) would be measured experimentally. physchemres.org Computationally, a wide range of "descriptors" for each molecule would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Commonly used descriptors include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov

Illustrative QSAR Data Table for Hypothetical this compound Derivatives:

| Derivative | Experimental Activity (IC50, µM) | Calculated LogP | Calculated Dipole Moment (Debye) |

| 1 | 15.2 | 2.1 | 3.5 |

| 2 | 8.7 | 2.5 | 3.9 |

| 3 | 25.1 | 1.8 | 3.2 |

| 4 | 5.4 | 2.8 | 4.1 |

This is a hypothetical data table. A real QSAR study would involve a larger set of compounds and a wider array of descriptors.

A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Computational Approaches in Drug Design Utilizing this compound Derivatives

The this compound scaffold can be a valuable starting point in drug design. scispace.com Computational methods are instrumental in identifying and optimizing drug candidates based on this scaffold. researchgate.net

One of the primary techniques is molecular docking. nih.gov This method predicts the preferred orientation of a molecule (a ligand) when bound to a target protein. The this compound derivative would be "docked" into the active site of a therapeutically relevant protein. The docking program calculates a "docking score," which estimates the binding affinity. Lower scores typically indicate better potential binding.

For instance, if derivatives of this compound were being investigated as inhibitors of a particular kinase, researchers would use docking to:

Visualize how the derivatives fit into the ATP-binding pocket of the kinase.

Identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein residues.

Predict which modifications to the scaffold would enhance binding affinity.

Illustrative Molecular Docking Results:

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| A | Kinase X | -8.5 | Lys72, Glu91, Leu144 |

| B | Kinase X | -9.2 | Lys72, Glu91, Met145 |

| C | Kinase X | -7.9 | Glu91, Leu144 |

This is a hypothetical data table to illustrate the output of a molecular docking study.

Based on these computational predictions, medicinal chemists can prioritize the synthesis of the most promising derivatives, accelerating the drug discovery process. emanresearch.org

Future Directions and Emerging Research Areas

Sustainable Synthesis of 2,4,5-Trifluorophenylacetonitrile (Green Chemistry Principles)

The chemical industry's growing emphasis on sustainability is steering research towards the development of environmentally benign synthetic processes. The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous substances, and energy efficiency, are being increasingly applied to the synthesis of this compound.

Current research focuses on replacing traditional, often harsh, synthetic methods with more sustainable alternatives. This includes the exploration of greener solvent systems and the use of less toxic reagents. For instance, a patented method describes the synthesis of this compound from 2,4,5-Trifluorobenzyl chloride and a cyaniding agent in an ionic liquid. google.com Ionic liquids are considered greener alternatives to volatile organic solvents due to their low vapor pressure and high thermal stability.

Another key area of development is the use of safer cyanide sources. Traditional cyanidation reactions often employ highly toxic reagents like sodium cyanide or potassium cyanide. researchgate.net Researchers are investigating the use of less hazardous alternatives, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), which is considered a more environmentally friendly and stable source of cyanide. researchgate.net The development of catalytic systems that can efficiently utilize these safer cyanide sources is a major goal.

Furthermore, flow chemistry is emerging as a powerful tool for the sustainable synthesis of nitriles. rsc.org Continuous flow processes offer several advantages over traditional batch reactions, including improved heat and mass transfer, enhanced safety, and the potential for automation. A cyanide-free synthesis of aryl nitriles using p-toluenesulfonylmethyl isocyanide (TosMIC) in a continuous flow system has been reported, demonstrating the potential for safer and more efficient nitrile production. rsc.org

The following table summarizes some of the green chemistry approaches being explored for the synthesis of this compound and related compounds:

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Safer Solvents | Replacement of volatile organic solvents with ionic liquids. google.com | Reduced air pollution, improved reaction conditions. |

| Use of Safer Reagents | Utilization of less toxic cyanide sources like K4[Fe(CN)6]. researchgate.net | Reduced risk to human health and the environment. |

| Process Intensification | Adoption of continuous flow chemistry. rsc.org | Enhanced safety, improved efficiency, and scalability. |

| Catalysis | Development of efficient catalysts for cyanation reactions. researchgate.netorganic-chemistry.org | Increased reaction rates, reduced energy consumption. |

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is focused on creating more efficient, selective, and robust catalysts for various chemical transformations.

Cross-Coupling Reactions: Cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of catalysts for the cross-coupling of fluorinated compounds like this compound is an active area of research. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated, showcasing the potential for activating C-F bonds. nih.gov Similar strategies could be applied to this compound to create complex molecular architectures. Multimetallic catalysis, combining different transition metals like nickel and palladium, is another promising approach to achieve selective cross-coupling reactions. nih.gov

Catalyst Design and Screening: High-throughput screening techniques, combined with computational modeling, are accelerating the discovery of new catalysts. researchgate.net For instance, high-throughput methods have been used to screen "donor-acceptor" type platinum catalysts for nitrile hydration. researchgate.net This approach allows for the rapid evaluation of a large number of catalyst candidates, significantly speeding up the optimization process.

The following table highlights some of the novel catalytic systems being explored for transformations involving fluorinated nitriles:

| Catalytic System | Transformation | Potential Advantages |

| Nickel Catalysts | Cross-coupling reactions (C-F bond activation). nih.gov | Enables the formation of new C-C bonds from fluorinated substrates. |

| Multimetallic Catalysts (e.g., Ni/Pd) | Selective cross-coupling reactions. nih.gov | Allows for the differential reactivity of various functional groups. |

| Platinum Catalysts | Nitrile hydration. researchgate.net | Efficient conversion of nitriles to amides under mild conditions. |

| Copper Catalysts | Cyanation of aryl halides. researchgate.net | Cost-effective and efficient for the synthesis of aryl nitriles. |

Applications in Supramolecular Chemistry and Materials Science

The unique electronic and structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. The presence of fluorine atoms can lead to specific non-covalent interactions, such as halogen bonding, which can be exploited to create highly ordered structures.

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom and a nucleophilic region. wikipedia.org The fluorine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms or π-systems to direct the assembly of molecules into specific architectures. wikipedia.orgprinceton.edu This property is particularly useful in crystal engineering, where the goal is to design and synthesize crystalline solids with desired structures and properties.

Crystal Engineering: By strategically incorporating this compound into larger molecules, it is possible to control their packing in the solid state. This can lead to the formation of materials with interesting optical, electronic, or porous properties. The directional nature of halogen bonds provides a powerful tool for the rational design of crystalline materials. wikipedia.org

Advanced Functional Materials derived from this compound

The versatility of this compound as a synthetic intermediate allows for its incorporation into a wide range of advanced functional materials.

Liquid Crystals: The rigid, rod-like structure of the trifluorophenyl group, combined with the polar nitrile group, makes this compound a potential component of liquid crystalline materials. mdpi.com By attaching this core to flexible polymer chains, it is possible to create side-chain liquid crystal polymers. mdpi.com These materials exhibit properties of both liquids and solids and have applications in displays, sensors, and optical devices.

Polymers: The nitrile group of this compound can be polymerized or copolymerized to create polymers with unique properties. The presence of fluorine atoms can enhance the thermal stability, chemical resistance, and optical properties of these polymers. Research is ongoing to explore the synthesis and characterization of polymers derived from this compound for applications in high-performance plastics, membranes, and coatings.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov These powerful computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design new synthetic routes.

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. frontiersin.orgyoutube.com This can save significant time and resources in the laboratory by allowing researchers to focus on the most promising reactions. For the synthesis and transformation of this compound, AI models could be used to predict the optimal catalysts, solvents, and reaction conditions.

High-Throughput Screening: AI and ML can be combined with high-throughput experimentation to accelerate the discovery of new materials and catalysts. rsc.orgmdpi.com For example, machine learning models can be used to analyze data from high-throughput screening experiments to identify the most active and stable catalysts for a particular reaction. rsc.orgenergy.gov This approach has the potential to dramatically speed up the development of new catalytic systems for the synthesis and functionalization of this compound.

Generative AI for Molecular Design: Generative AI models can be used to design new molecules with desired properties. youtube.com By learning the underlying rules of chemical structure and reactivity, these models can propose novel molecular architectures that are likely to be synthetically accessible and have the desired biological or material properties. This could lead to the discovery of new pharmaceuticals, agrochemicals, and functional materials based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,5-Trifluorophenylacetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or cyanation of halogenated precursors. For example, potassium cyanide or copper cyanide can displace halides (e.g., bromine) on a fluorinated benzene ring under reflux in polar aprotic solvents like DMF or acetonitrile. Optimization includes controlling temperature (80–120°C), using anhydrous conditions, and employing catalysts like CuI to enhance yield . Purity can be improved via fractional distillation (boiling point ~214°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- GC-MS : Confirm molecular ion peaks (m/z ~171 for [M]) and fragmentation patterns.

- NMR :

- : Identify distinct fluorine environments (δ -110 to -140 ppm for aromatic fluorines).

- : Detect nitrile carbon (δ ~115 ppm) and aromatic carbons (δ 110–150 ppm).

- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>97% by area) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (R20/21/22) .

- Storage : Keep in a sealed container under dry, cool conditions (0–6°C) away from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the position and number of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?